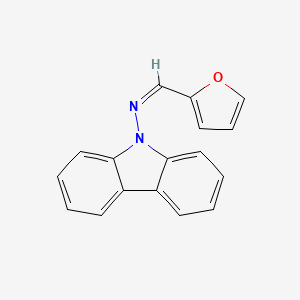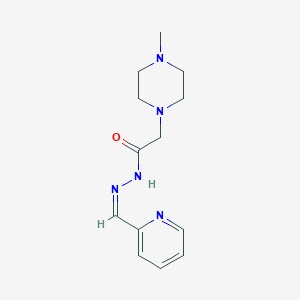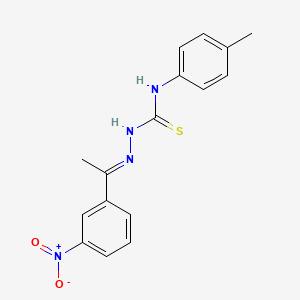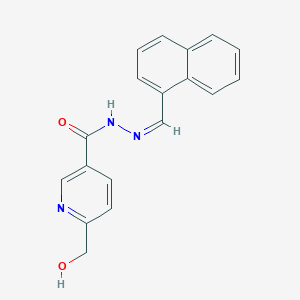
N-(2-furylmethylene)-9H-carbazol-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethylene)-9H-carbazol-9-amine, also known as FCA, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that belongs to the class of carbazole derivatives.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethylene)-9H-carbazol-9-amine is not fully understood. However, it has been shown to interact with various cellular targets such as DNA, RNA, and proteins. N-(2-furylmethylene)-9H-carbazol-9-amine has been shown to induce DNA damage and inhibit DNA synthesis. It has also been shown to inhibit the activity of various enzymes involved in cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
N-(2-furylmethylene)-9H-carbazol-9-amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethylene)-9H-carbazol-9-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity and high selectivity towards cancer cells. However, N-(2-furylmethylene)-9H-carbazol-9-amine has some limitations for lab experiments. It has poor solubility in water, which can limit its application in aqueous environments. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2-furylmethylene)-9H-carbazol-9-amine. One direction is to study its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use as a building block for the synthesis of new organic semiconductors. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethylene)-9H-carbazol-9-amine and its potential applications in other fields such as organic electronics and material science.
Conclusion:
In conclusion, N-(2-furylmethylene)-9H-carbazol-9-amine is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be easily synthesized in the lab and has been shown to have low toxicity and high selectivity towards cancer cells. Further research is needed to fully understand the mechanism of action of N-(2-furylmethylene)-9H-carbazol-9-amine and its potential applications in other fields.
Métodos De Síntesis
N-(2-furylmethylene)-9H-carbazol-9-amine can be synthesized by reacting 9H-carbazole-9-amine with furfural in the presence of a catalyst. The reaction takes place under reflux in a solvent such as ethanol or methanol. The yield of N-(2-furylmethylene)-9H-carbazol-9-amine can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reactants.
Aplicaciones Científicas De Investigación
N-(2-furylmethylene)-9H-carbazol-9-amine has been extensively studied for its potential applications in various fields such as cancer research, material science, and organic electronics. In cancer research, N-(2-furylmethylene)-9H-carbazol-9-amine has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In material science, N-(2-furylmethylene)-9H-carbazol-9-amine has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propiedades
IUPAC Name |
(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)19(16)18-12-13-6-5-11-20-13/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHOMUPYRASOLK-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2/N=C\C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)

![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
![2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)



![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)
![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)
![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)